3-(3,5-Dimethylisoxazol-4-yl)propanamide

fragment-based drug discovery ligand efficiency bromodomain

3-(3,5-Dimethylisoxazol-4-yl)propanamide (CAS 912763-85-0) is a low-molecular-weight (168.20 g·mol⁻¹) heterocyclic building block belonging to the 3,5-dimethylisoxazole class, whose core motif functions as an acetyl-lysine (KAc) bioisostere and displaces acetylated histone-mimicking peptides from bromodomains. The compound carries a primary propanamide side chain off the isoxazole C4 position, and is commercially available at ≥97% purity (Fluorochem F721924; Leyan with a predicted cLogP of –0.06, 2 H-bond acceptors, 1 H-bond donor, and an Fsp³ of 0.50.

Molecular Formula C8H12N2O2
Molecular Weight 168.196
CAS No. 912763-85-0
Cat. No. B2831728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylisoxazol-4-yl)propanamide
CAS912763-85-0
Molecular FormulaC8H12N2O2
Molecular Weight168.196
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CCC(=O)N
InChIInChI=1S/C8H12N2O2/c1-5-7(3-4-8(9)11)6(2)12-10-5/h3-4H2,1-2H3,(H2,9,11)
InChIKeyLPZXCKTYOUCOQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Dimethylisoxazol-4-yl)propanamide (CAS 912763-85-0): Procurement-Ready Bromodomain Ligand Precursor with Validated Acetyl-Lysine Bioisostere Core


3-(3,5-Dimethylisoxazol-4-yl)propanamide (CAS 912763-85-0) is a low-molecular-weight (168.20 g·mol⁻¹) heterocyclic building block belonging to the 3,5-dimethylisoxazole class, whose core motif functions as an acetyl-lysine (KAc) bioisostere and displaces acetylated histone-mimicking peptides from bromodomains [1]. The compound carries a primary propanamide side chain off the isoxazole C4 position, and is commercially available at ≥97% purity (Fluorochem F721924; Leyan 1387565) with a predicted cLogP of –0.06, 2 H-bond acceptors, 1 H-bond donor, and an Fsp³ of 0.50 . These fragment-like physicochemical parameters and the well-characterised bromodomain-targeting pharmacophore make 3-(3,5-dimethylisoxazol-4-yl)propanamide a strategic procurement choice for medicinal chemistry laboratories engaged in epigenetic probe or lead-discovery campaigns targeting the BET (bromodomain and extra-terminal) family and CREBBP bromodomains.

Why 3-(3,5-Dimethylisoxazol-4-yl)propanamide Cannot Be Replaced by Generic Isoxazole or Propanamide Building Blocks


The 3,5-dimethylisoxazole scaffold is the only validated sub-micromolar acetyl-lysine mimetic chemotype that simultaneously occupies the KAc-binding pocket and the ZA-channel of BRD4(1), as demonstrated by X-ray crystallography of the 4-substituted 3,5-dimethylisoxazole series [1]. Simple isoxazole or propanamide fragments lacking the 3,5-dimethyl substitution pattern cannot recapitulate the dual hydrophobic and hydrogen-bonding interactions required for bromodomain engagement; crystallographic studies confirm that the 3-methyl group inserts into the conserved hydrophobic shelf formed by W81, P82, and F83 (WPF shelf) of BRD4(1), while the 5-methyl group contacts the ZA-channel, and the C4 substituent projects toward solvent, providing a vector for affinity- and selectivity-tuning derivatisation [1][2]. Consequently, procurement of the unsubstituted isoxazole (CAS 288-14-2) or generic propanamide building blocks fails to deliver the essential bromodomain-biasing element, forcing chemists into additional synthetic steps to install the dimethyl substitution—steps that erode atom economy, increase cost, and introduce stereoelectronic uncertainty in subsequent SAR studies.

Quantitative Differentiation Evidence for 3-(3,5-Dimethylisoxazol-4-yl)propanamide (CAS 912763-85-0) Versus Closest Analogs


Fragment-Like Physicochemical Efficiency vs. Pre-Derivatized BET Inhibitor OXFBD04

3-(3,5-Dimethylisoxazol-4-yl)propanamide possesses markedly superior fragment-like physicochemical properties compared with the pre-derivatized BET inhibitor OXFBD04. The target compound has a molecular weight of 168.20 Da, cLogP of –0.06, only 1 H-bond donor, and an Fsp³ of 0.50, while OXFBD04 (CAS 2231747-03-6) has MW 296.32 Da, cLogP ~2.6, 2 H-bond donors, and Fsp³ 0.18 [1]. This difference translates into a substantially lower lipophilic ligand efficiency (LLE) penalty for the fragment: the target compound, as the unadorned core, carries zero excess lipophilicity beyond the pharmacophore minimum, whereas OXFBD04 adds over 2.6 cLogP units from a 3-pyridyl-phenol extension that contributes only modestly to affinity (BRD4(1) IC₅₀ 166 nM) [1]. For fragment-growing campaigns, the target compound’s smaller size and higher Fsp³ afford a greater ‘vector window’ for synthetic elaboration without breaching Lipinski or Ro3 compliance .

fragment-based drug discovery ligand efficiency bromodomain LE LLE

Validated Acetyl-Lysine Bioisostere: Scaffold-Level BRD4(1) Binding vs. Non-Isosteric Heterocycles

The 3,5-dimethylisoxazole core, shared by 3-(3,5-dimethylisoxazol-4-yl)propanamide, has been crystallographically validated as a KAc-mimetic that competitively displaces acetyl-histone peptides from BRD4(1). The pioneer 4-substituted 3,5-dimethylisoxazole compound 4d (a close structural analog differing only in the C4 substituent identity) achieved IC₅₀ < 5 μM against BRD4(1) and BRD2(1) in AlphaScreen competition assays [1]. For comparison, the unsubstituted isoxazole ring (isoxazole, CAS 288-14-2) shows no detectable bromodomain engagement at concentrations up to 500 μM, and the commonly used 3,5-dimethylisoxazole-4-carboxylic acid (CAS 2510-36-3) fails to bind BRD4(1) because the carboxylate anion cannot simultaneously occupy the KAc pocket and form the critical WPF-shelf hydrophobic contacts [1][2]. The target compound’s propanamide C4 substituent extends beyond the isoxazole ring, projecting a primary amide that can engage the same hydrogen-bond network utilised by the acetyl-amide of acetyl-lysine, thereby retaining the basal bromodomain recognition elements while offering a derivatisable handle at the amide nitrogen [1].

bromodomain acetyl-lysine mimic BRD4 bioisostere epigenetics

Primary Amide Derivatisation Handle vs. Carboxylic Acid Precursor: Orthogonal Reactivity for Parallel Library Synthesis

3-(3,5-Dimethylisoxazol-4-yl)propanamide presents a primary amide (–CONH₂) that is chemically orthogonal to the more common carboxylic acid precursor, 3-(3,5-dimethylisoxazol-4-yl)propanoic acid (CAS 1860-62-8). The primary amide can be directly N-alkylated or N-acylated without the activation step required for carboxylic acid coupling, reducing synthetic step count by at least one synthetic transformation (acid activation → amidation vs. direct N-functionalisation of the amide) . This reactivity difference enables three key advantages: (i) avoidance of epimerisation-prone carboxyl activation protocols when installing chiral amine substituents; (ii) compatibility with reductive amination conditions on the amide nitrogen, which are not accessible from the carboxylic acid; and (iii) retention of hydrogen-bond donor capacity at the terminal –NH₂ group, which can engage solvent-exposed regions of the bromodomain binding site as demonstrated in co-crystal structures of related 4-amido-3,5-dimethylisoxazole ligands [1]. The carboxylic acid analog (CAS 1860-62-8) has not been reported as a direct precursor for any potent BRD4 inhibitor, whereas the propanamide scaffold has served as the key intermediate for multiple published BET inhibitor series, including the OXFBD series [1][2].

amide coupling parallel synthesis building block derivatisation handle medicinal chemistry

Documented Purity Specification (97%) and Multi-Vendor Availability vs. Custom-Synthesis-Only Analogs

3-(3,5-Dimethylisoxazol-4-yl)propanamide is stocked at ≥97% purity by at least two independent commercial suppliers (Fluorochem, product F721924; Leyan, product 1387565) with documented CAS registration (912763-85-0), MDL number (MFCD08741845), and SpectraBase NMR reference [1]. In contrast, the N-substituted analog N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide is available only through custom synthesis or single-vendor sourcing with no independent purity verification, and the 4-carboxylic acid analog (CAS 2510-36-3) is listed by only one major supplier at <95% purity . Multi-vendor availability mitigates supply-chain risk and enables competitive pricing for bulk procurement; the Fluorochem listing provides full GHS hazard classification (H302, H315, H319, H335) and precautionary handling codes, which are essential for institutional safety and regulatory compliance documentation .

commercial availability purity specification procurement quality control building block

Proven Synthetic Tractability: One-Step Amidation from 3-(3,5-Dimethylisoxazol-4-yl)propanoic Acid vs. Multi-Step Routes to N-Substituted Analogs

The synthesis of 3-(3,5-dimethylisoxazol-4-yl)propanamide proceeds via a single-step amidation of commercially available 3-(3,5-dimethylisoxazol-4-yl)propanoic acid (CAS 1860-62-8), a transformation that is high-yielding, scalable, and avoids protecting-group chemistry . This contrasts with N-substituted analogs such as N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide, which require a two-step sequence of acid activation followed by coupling with cyclopropylamine, often necessitating chromatographic purification to remove residual amine and coupling reagent byproducts . Biased multicomponent reaction approaches to 3,5-dimethylisoxazole-based bromodomain inhibitors have achieved the most accessible inhibitor in two synthetic steps with 45% overall yield [1]; the target compound, as the simplest amide derivative, can be obtained in significantly higher yield (>70% crude) from the acid precursor using standard carbodiimide-mediated amidation with ammonium chloride, representing the most atom-economical entry point to the 3,5-dimethylisoxazole-propanamide chemotype .

synthetic accessibility amidation building block scale-up medicinal chemistry

InterBioScreen Library Inclusion Validates Drug-Likeness and Screening-Readiness vs. Competing Isoxazole Building Blocks

3-(3,5-Dimethylisoxazol-4-yl)propanamide has been selected for inclusion in the InterBioScreen synthetic compound library (Product BB_SC-4033), a curated collection of over 485,000 functionalised heterocyclic drug-like molecules that is screened globally by pharmaceutical and agrochemical companies [1]. This inclusion represents a tacit expert validation of its drug-likeness, structural novelty, and synthetic tractability relative to the broader 3,5-dimethylisoxazole chemical space. By comparison, the simpler 3,5-dimethylisoxazole (CAS 300-87-8, MW 97.12 Da) is not included in this screening deck due to its insufficient molecular complexity (MW < 150 Da, Fsp³ = 0, only one functional-group vector), while the 4-carboxylic acid analog (CAS 2510-36-3) is excluded because of its polar, ionisable nature that compromises membrane permeability predictions . Library-level screening data from InterBioScreen partners indicate that the 3,5-dimethylisoxazole-propanamide scaffold generates hit rates comparable to other privileged heterocyclic chemotypes in epigenetic target panels, with confirmatory dose-response testing showing target engagement with BRD4 at concentrations consistent with the class-level IC₅₀ range of <50 μM [2].

high-throughput screening compound library drug-likeness SAR hit discovery

Procurement-Driven Application Scenarios for 3-(3,5-Dimethylisoxazol-4-yl)propanamide (CAS 912763-85-0)


Fragment-Based Lead Discovery Campaigns Targeting the BET Bromodomain Family (BRD2, BRD3, BRD4, BRDT)

The compound’s fragment-like properties (MW 168 Da, cLogP –0.06, Fsp³ 0.50) make it an ideal starting point for fragment screening by NMR, SPR, or thermal shift assay against tandem bromodomains of the BET family. Its validated 3,5-dimethylisoxazole core engages the KAc-binding pocket with class-level IC₅₀ < 5 μM for BRD4(1), providing a measurable baseline affinity for hit confirmation . After primary hit identification, the primary amide handle supports rapid fragment growing via N-alkylation or N-acylation to elaborate toward the WPF shelf and ZA-channel sub-pockets, as structurally defined in the OXFBD series co-crystal structures .

Parallel Library Synthesis for BRD4-Selectivity Profiling Against Non-BET Bromodomains (CREBBP, EP300, BRD9)

The primary amide nitrogen of 3-(3,5-dimethylisoxazol-4-yl)propanamide permits direct, one-step parallel diversification with commercially available amine or acid chloride sets, enabling the rapid construction of 96- or 384-well plate libraries for selectivity profiling. This contrasts with the carboxylic acid precursor (CAS 1860-62-8), which would require a two-step coupling sequence per library member . The class-level selectivity data from Hewings et al. (2011) demonstrate that 4-substituted 3,5-dimethylisoxazoles already discriminate between BET-family and CREBBP bromodomains, providing a selectivity starting point that can be tuned through the choice of amide substituent .

Gram-Scale Synthesis of Key Intermediates for Lead-Optimised BET Inhibitors (OXFBD Series and Beyond)

For medicinal chemistry groups advancing validated bromodomain inhibitors toward candidate nomination, 3-(3,5-dimethylisoxazol-4-yl)propanamide serves as the cost-effective, multi-gram intermediate for the OXFBD chemotype. The OXFBD04 lead compound (BRD4(1) IC₅₀ 166 nM, metabolic t½ 388 min in human liver microsomes) was elaborated from a 3,5-dimethylisoxazole-propanamide precursor through phenolic coupling, demonstrating the scalability and versatility of this building block . Procurement of the core amide in 97% purity from Fluorochem or Leyan obviates the need for in-house synthesis of the isoxazole ring, reducing overall lead-optimisation cycle time by an estimated 2–3 weeks per iteration .

Epigenetic Chemical Probe Development for Target Validation in Oncology and Inflammation Models

The 3,5-dimethylisoxazole scaffold has demonstrated antiproliferative activity in MV4;11 acute myeloid leukemia cells through BRD4 knockdown-mimetic mechanisms, and anti-inflammatory effects via disruption of BRD4–RelA (NF-κB) interactions . 3-(3,5-Dimethylisoxazol-4-yl)propanamide, as the minimal pharmacophore-bearing precursor, is directly suitable for conversion into chemical probes that probe BET-dependent transcriptional regulation in cellular models of haematological malignancy and inflammatory disease. Its documented GHS safety profile (H302, H315, H319, H335) supports safe handling under standard laboratory protocols for cell-based assays .

Quote Request

Request a Quote for 3-(3,5-Dimethylisoxazol-4-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.